

Application Notes: In Vitro Ternary Complex Formation Assays with VHL-Recruiting PROTACs

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Compound of Interest		
Compound Name:	(S,R,S)-AHPC-C3-NH2	
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Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, comprising the PROTAC, the POI, and the E3 ligase.[4][5] This proximity-induced event facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[4][6]

This document focuses on PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, often utilizing ligands derived from (2S,4R)-1-acetyl-4-hydroxy-N-(4-hydroxyphenethyl)pyrrolidine-2-carboxamide (AHPC) or similar hydroxyproline (Hyp) mimetics. The stability and kinetics of the POI-PROTAC-VHL ternary complex are critical parameters that correlate with the efficiency of protein degradation.[7][8] Therefore, robust and quantitative in vitro assays are essential for the rational design and optimization of effective PROTACs.

A key concept in evaluating ternary complexes is cooperativity (α), which describes how the binding of one protein to the PROTAC influences the binding of the second protein.[9] Positive cooperativity ($\alpha > 1$) indicates that the formation of the binary complex (e.g., VHL-PROTAC)



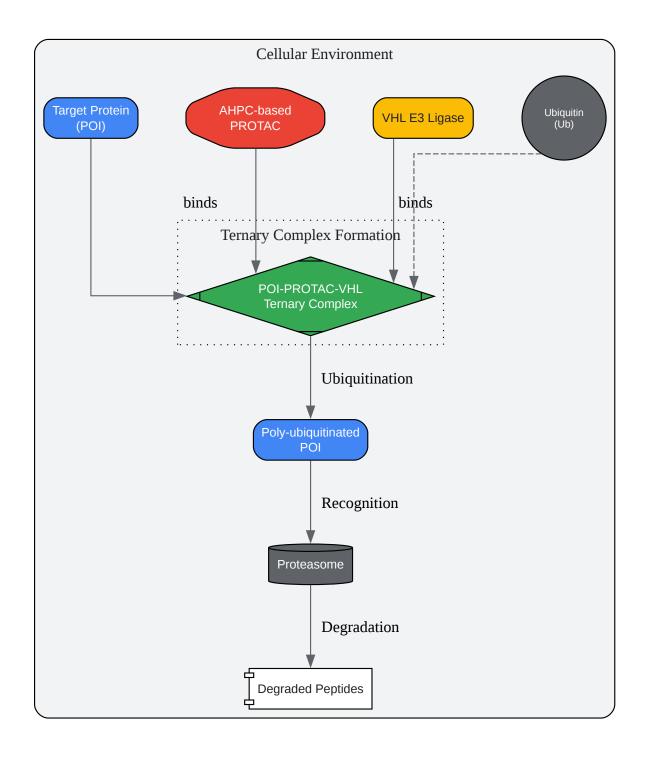
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enhances the binding affinity for the POI, leading to a more stable ternary complex.[10] Conversely, negative cooperativity (α < 1) implies that the binding of the first protein hinders the binding of the second.[10] Measuring cooperativity is crucial as it has been shown to be a better predictor of a PROTAC's degradation efficiency than binary binding affinities alone.[7][11]

This guide provides an overview and detailed protocols for several key in vitro assays used to characterize the formation and stability of these critical ternary complexes.





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Caption: Mechanism of Action for an AHPC-based (VHL-recruiting) PROTAC.

Overview of In Vitro Ternary Complex Assays



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A variety of biochemical and biophysical assays can be employed to study ternary complex formation. The choice of assay depends on the specific parameters to be measured, such as binding affinity, kinetics, thermodynamics, or suitability for high-throughput screening.



Assay Technique	Principle	Key Parameters Measured	Throughput	Pros	Cons
Surface Plasmon Resonance (SPR)	Measures changes in refractive index upon binding to a sensor surface.[12]	KD (affinity), kon/koff (kinetics), Cooperativity (α)[7]	Low-Medium	Label-free, real-time kinetic data, high sensitivity.[6] [12]	Requires specialized equipment, potential for protein immobilizatio n artifacts.[9]
Isothermal Titration Calorimetry (ITC)	Measures heat changes upon molecular binding.[13]	KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)[4]	Low	Label-free, provides full thermodynam ic profile in solution.[6] [14]	Low throughput, requires large amounts of pure protein. [6]
AlphaLISA / AlphaScreen	Proximity- based assay using donor and acceptor beads that generate a signal when brought close.[11]	Ternary complex formation (signal intensity), IC50, KD (apparent)	High	Homogeneou s (no-wash), highly sensitive, amenable to automation.	Prone to "hook effect" at high concentration s, requires tagged proteins.[1] [10]
Fluorescence Polarization (FP)	Measures changes in the rotational speed of a fluorescently labeled molecule upon binding. [15]	KD (affinity), Cooperativity (α)	High	Homogeneou s, solution- based, widely accessible. [11][14]	Requires fluorescent label, may not be suitable for all target systems.



Time- Resolved FRET (TR- FRET)	Proximity-based assay measuring energy transfer between a donor and acceptor fluorophore. [16]	Ternary complex formation, KD (apparent)	High	Homogeneou s, ratiometric detection reduces artifacts.	Requires labeled proteins, potential for spectral overlap issues.
Co- Immunopreci pitation (Co- IP)	Pull-down of a tagged protein to identify and quantify its binding partners.[15]	Qualitative/S emi- quantitative assessment of complex formation.	Low	Can be performed in cell lysates, provides direct evidence of interaction.	Generally not quantitative, prone to nonspecific binding.

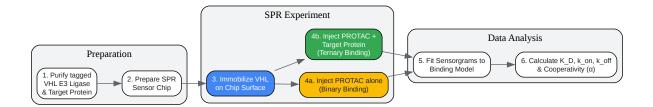
Experimental Protocols

Here we provide detailed protocols for three widely used assays: Surface Plasmon Resonance (SPR) for kinetic analysis, AlphaLISA for high-throughput assessment, and Isothermal Titration Calorimetry (ITC) for thermodynamic characterization.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol describes how to measure the kinetics and affinity of binary and ternary complexes, allowing for the calculation of cooperativity.[7][8] The E3 ligase is immobilized on the sensor chip, and the PROTAC is injected, either alone (for binary affinity) or pre-incubated with the target protein (for ternary affinity).[8]





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Caption: Workflow for SPR-based analysis of ternary complex formation.

Materials and Reagents:

- SPR instrument and sensor chips (e.g., Biacore CM5).
- Immobilization reagents (e.g., Amine Coupling Kit: EDC, NHS, ethanolamine).
- Purified, tagged E3 ligase (e.g., biotinylated or His-tagged VHL complex).
- Purified target protein (POI).
- AHPC-based PROTAC.
- Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20, 1% DMSO).

Procedure:

- Chip Immobilization: Immobilize the purified VHL E3 ligase complex onto the sensor chip surface according to the manufacturer's instructions (e.g., amine coupling or streptavidinbiotin capture).[10]
- Binary Interaction Analysis (PROTAC + VHL): a. Prepare a dilution series of the PROTAC in running buffer. b. Inject the PROTAC solutions over the immobilized VHL surface at a constant flow rate. Include a buffer-only injection for double referencing. c. Monitor the binding (association) and dissociation phases in real-time. d. Regenerate the chip surface between cycles if necessary.



- Ternary Interaction Analysis (POI + PROTAC + VHL): a. Prepare a dilution series of the PROTAC, with each concentration containing a fixed, near-saturating concentration of the target protein (POI).[8] Allow the PROTAC and POI to pre-incubate briefly. b. Inject the PROTAC/POI mixtures over the immobilized VHL surface, using the same parameters as the binary analysis. c. Monitor the association and dissociation phases.
- Data Analysis: a. Process the raw sensorgram data by subtracting the reference surface signal and buffer injection signals. b. Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).[10] c. Calculate KD_binary from the PROTAC-only injections and KD_ternary from the PROTAC+POI injections. d. Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary.[7][8]

Protocol 2: AlphaLISA Assay

This protocol describes a high-throughput, proximity-based method to detect ternary complex formation.[1] It uses tagged proteins (e.g., GST-POI and FLAG-VHL) and corresponding antitag donor and acceptor beads.[19]



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Caption: Workflow for an AlphaLISA-based ternary complex formation assay.

Materials and Reagents:

- Alpha-enabled plate reader.
- Low-volume 384-well assay plates.
- Purified, tagged POI (e.g., GST-tagged).
- Purified, tagged E3 ligase complex (e.g., FLAG-tagged VHL).



- AHPC-based PROTAC and control compounds (e.g., individual warhead and VHL ligand).[1]
- AlphaLISA Anti-GST Acceptor beads.
- AlphaLISA Anti-FLAG Donor beads.
- AlphaLISA Assay Buffer.

Procedure:

- Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare working solutions of the tagged POI and VHL complex at optimal concentrations (determined via titration experiments).[1]
- Assay Reaction: a. In a 384-well plate, add the POI, VHL complex, and the PROTAC dilutions. Include controls with no PROTAC, or with competitor ligands (e.g., JQ1 for BRD4, thalidomide for CRBN) to confirm signal specificity.[1] b. Incubate the plate for 60 minutes at room temperature to allow the ternary complex to form.
- Detection: a. Prepare a mix of Anti-GST Acceptor and Anti-FLAG Donor beads in assay buffer. b. Add the bead mixture to all wells. c. Incubate the plate in the dark for 60 minutes at room temperature.
- Data Acquisition: Read the plate on an Alpha-enabled reader.
- Data Analysis: a. Plot the AlphaLISA signal against the PROTAC concentration. b. A successful assay will produce a characteristic bell-shaped curve.[1][11] The initial increase in signal corresponds to the formation of the ternary complex. The subsequent decrease at high PROTAC concentrations is known as the "hook effect," where excess PROTAC saturates both proteins, favoring binary complexes over the ternary complex.[10]

Protocol 3: Isothermal Titration Calorimetry (ITC)

This protocol provides a method to determine the complete thermodynamic signature of ternary complex formation. It is considered the gold standard for measuring binding affinity and cooperativity in solution.[13][14]

Materials and Reagents:

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- Isothermal Titration Calorimeter.
- Purified VHL E3 ligase complex.
- Purified target protein (POI).
- AHPC-based PROTAC.
- Dialysis buffer (e.g., PBS, HEPES). Ensure all components are in the exact same buffer to minimize heat of dilution effects.

Procedure:

- Sample Preparation: a. Dialyze all proteins and dissolve the PROTAC in the same final buffer to ensure a perfect match. b. Prepare the protein and PROTAC solutions at the required concentrations. Typically, the component in the syringe is 10-15 times more concentrated than the component in the sample cell.
- Experiment 1: PROTAC into VHL (Binary KD1): a. Load the VHL solution into the sample cell. b. Load the PROTAC solution into the syringe. c. Perform a series of small injections of the PROTAC into the VHL solution, measuring the heat evolved after each injection.
- Experiment 2: PROTAC into POI (Binary KD2): a. Load the POI solution into the sample cell.
 b. Load the PROTAC solution into the syringe. c. Perform the titration as described above.
- Experiment 3: PROTAC into VHL + POI (Ternary System): a. Load the sample cell with a
 solution containing both VHL and POI. b. Load the PROTAC solution into the syringe. c.
 Perform the titration. The resulting isotherm will reflect the linked equilibria of forming the
 ternary complex.
- Data Analysis: a. Integrate the heat peaks from each injection to generate a binding isotherm (kcal/mol vs. molar ratio). b. Fit the isotherm from the binary experiments to a 1:1 binding model to determine the dissociation constants (KD), enthalpy (ΔH), and stoichiometry (n). c. Globally fit the data from all three experiments to a ternary complex binding model to accurately determine the affinity and cooperativity.[14] d. The cooperativity factor (α) can be calculated from the dissociation constants derived from the fits.



Data Presentation: Quantitative Summary

Summarizing the data in a structured table is crucial for comparing the properties of different PROTACs. Below is an example table using the well-characterized VHL-recruiting PROTAC, MZ1, which targets BRD4 bromodomains.[13][20]

PROTA C	Interacti on	Assay	KD (nM)	kon (105 M- 1s-1)	koff (10- 3 s-1)	Half-life (t1/2) (s)	Cooper ativity (α)
MZ1	MZ1 + VHL	SPR	29	-	-	-	-
MZ1 + BRD4BD 2	ITC	4	-	-	-	-	
VHL- MZ1- BRD4BD 2	SPR	1.8	3.9	7.1	98	16	
ARV-771	ARV-771 + VHL	SPR	~70	-	-	-	-
ARV-771 + BRD4BD 1	SPR	-	-	-	-	~1 (No Cooperat ivity)	
VHL- ARV- 771- BRD4BD 2	SPR	-	-	-	-	Positive	

Note: Data are representative values compiled from literature and serve as an illustrative example.[9][13][20] The cooperativity (α) for MZ1 is calculated as KD(MZ1+VHL) / KD(VHL-MZ1-BRD4BD2) = 29 nM / 1.8 nM \approx 16.[7]



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